Salcaprozate sodium
Salcaprozate sodium
Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s.
Brand Name:
Vulcanchem
CAS No.:
203787-91-1
VCID:
VC0001399
InChI:
InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19);
SMILES:
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+]
Molecular Formula:
C15H21NNaO4
Molecular Weight:
302.32 g/mol
Salcaprozate sodium
CAS No.: 203787-91-1
Inhibitors
Cat. No.: VC0001399
Molecular Formula: C15H21NNaO4
Molecular Weight: 302.32 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

Description | Salcaprozate sodium (SNAC) (sodium 8-((2-hydroxybenzoyl)amino) octanoate, CAS RN 203787-91-1) is a synthetic N-acetylated amino-acid derivative of salicylic acid. It is is classified as an oral absorption promoter, and its potential therapeutic applications as a delivery agent for oral forms of heparin and insulin have been explored in a number of clinical investigations. The interaction between SNAC and heparin and with insulin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions, permitting dissolution of the complex in lipid bilayers. Salcaprozate sodium is the most extensively tested carrier and the only PE approved in an oral formulation designed to improve oral BA, albeit with a small molecule, cyanocobalamin/SNAC. SNAC was in a succession of clinical trials in oral formulations with poorly permeable actives since the late 1990s. |
---|---|
CAS No. | 203787-91-1 |
Molecular Formula | C15H21NNaO4 |
Molecular Weight | 302.32 g/mol |
IUPAC Name | sodium;8-[(2-hydroxybenzoyl)amino]octanoate |
Standard InChI | InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19); |
Standard InChI Key | RYXLCKUMPSGTIX-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na] |
Appearance | White powder |
Boiling Point | 521.7°C at 760 mmHg |
Melting Point | 183-185°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume